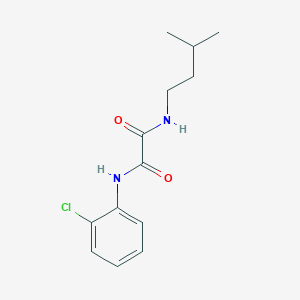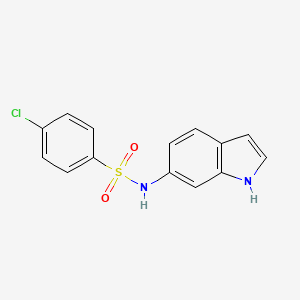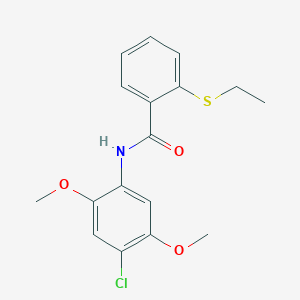
N-(2-chlorophenyl)-N'-(3-methylbutyl)ethanediamide
描述
N-(2-chlorophenyl)-N'-(3-methylbutyl)ethanediamide, commonly known as ACR16, is a chemical compound that has been widely studied for its potential use in the treatment of various neurological disorders. It belongs to the class of compounds known as α2δ ligands, which have been shown to modulate calcium channels in the central nervous system. In
作用机制
ACR16 is an α2δ ligand, which means that it modulates calcium channels in the central nervous system. Specifically, it binds to the α2δ subunit of voltage-gated calcium channels, which results in a reduction in calcium influx into neurons. This reduction in calcium influx has been shown to reduce neuronal excitability, which is thought to be responsible for the anxiolytic, antidepressant, and analgesic effects of ACR16.
Biochemical and Physiological Effects:
ACR16 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. ACR16 has also been shown to increase the expression of α2δ subunits of voltage-gated calcium channels, which is thought to be responsible for its modulatory effects on calcium channels.
实验室实验的优点和局限性
One advantage of ACR16 is that it has been shown to have a good safety profile in humans, with few side effects reported. Another advantage is that it has been shown to have a relatively long half-life, which means that it can be administered less frequently than other drugs. One limitation of ACR16 is that it has not yet been approved for clinical use, which means that its potential therapeutic benefits are still being investigated.
未来方向
There are a number of future directions for research on ACR16. One direction is to investigate its potential use in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Another direction is to investigate its potential use in combination with other drugs, such as antidepressants and antipsychotics. Finally, research could also focus on developing new α2δ ligands that have improved efficacy and safety profiles compared to ACR16.
科学研究应用
ACR16 has been studied extensively for its potential use in the treatment of various neurological disorders, including neuropathic pain, anxiety, and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been shown to reduce neuropathic pain in humans. ACR16 has also been studied for its potential use in the treatment of epilepsy, with promising results in animal models.
属性
IUPAC Name |
N'-(2-chlorophenyl)-N-(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9(2)7-8-15-12(17)13(18)16-11-6-4-3-5-10(11)14/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDYUYOQAKXWNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]morpholine](/img/structure/B4694275.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide](/img/structure/B4694288.png)
![3-{4-[(diethylamino)sulfonyl]phenyl}-N-methylpropanamide](/img/structure/B4694299.png)
![2-(1-adamantylmethyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4694312.png)
![N-{[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4694324.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B4694335.png)
![N-[2-(4-chlorophenyl)ethyl]cyclopentanecarboxamide](/img/structure/B4694345.png)
![1-methyl-5-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4694351.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1-(4-fluorophenyl)-1H-tetrazole](/img/structure/B4694358.png)
![N-allyl-2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4694363.png)
![4-methyl-3-nitro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4694366.png)

![5-(2,4-dichlorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4694374.png)